Uralsaponin B

Natural product chemistry Structural elucidation Saponin characterization

Procure Uralsaponin B for rigorous R&D applications where generic substitutes like glycyrrhizin are scientifically invalid. This distinct oleanane saponin, validated for SARS-CoV-2 Mpro inhibitor studies and species-specific licorice authentication, offers unique structural features critical for accurate structure-activity relationship investigations and bioavailability studies.

Molecular Formula C42H62O16
Molecular Weight 822.9 g/mol
CAS No. 105038-43-5
Cat. No. B217997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUralsaponin B
CAS105038-43-5
Synonyms3 hydroxy-11-oxoolean-12-en-30-oic acid-3-O-glucuronopyranosyl-(1-3)glucuronopyranoside
uralsaponin B
Molecular FormulaC42H62O16
Molecular Weight822.9 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-27(48)28(26(47)30(58-35)33(51)52)56-34-25(46)23(44)24(45)29(57-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25+,26-,27+,28-,29-,30-,31+,34+,35+,38+,39-,40-,41+,42+/m0/s1
InChIKeyKEIFOIQHFNUSQE-HDENPQJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uralsaponin B (CAS 105038-43-5): Procurement-Relevant Characteristics of an Oleanane-Type Triterpenoid Saponin


Uralsaponin B (CAS 105038-43-5) is an oleanane-type triterpenoid saponin with the molecular formula C42H62O16 and a molecular weight of 822.93 Da [1]. It was first isolated and structurally elucidated from the root of Glycyrrhiza uralensis Fisch. (Chinese licorice) [2]. The compound's aglycone is 3β-hydroxy-11-oxo-olean-12-en-30-oic acid, bearing a disaccharide chain composed of two glucuronic acid moieties linked via a β(1→3) glycosidic bond [2]. Uralsaponin B exhibits a melting point of 244°C (with decomposition) and a specific optical rotation of αD18 +31.0° (c 0.29, 90% MeOH) [2]. The compound is a poorly water-soluble molecule (predicted logS ≈ −4.2) and contains multiple ionizable carboxylic acid groups (strongest acidic pKa ≈ 2.84) [3].

Why Oleanane-Type Saponins Cannot Be Interchanged: The Case for Uralsaponin B Specification


Triterpenoid saponins isolated from Glycyrrhiza species share a common oleanane aglycone scaffold but exhibit substantial structural variation in glycosylation patterns that critically impact their physicochemical properties, chromatographic behavior, and bioactivity profiles. Uralsaponin B, Uralsaponin A, and glycyrrhizin (glycyrrhizic acid) all possess the same molecular formula (C42H62O16) and identical aglycone, yet they differ fundamentally in their glycosidic linkage positions and stereochemistry [1]. These structural distinctions produce divergent melting points, optical rotations, solubility characteristics, and chromatographic retention times [1][2]. Moreover, the abundance of these saponins varies substantially across licorice species and geographical origins, with uralsaponin B exhibiting distinct distribution patterns that differentiate G. uralensis from G. glabra [3]. Generic substitution of "licorice saponin" without precise specification of uralsaponin B therefore introduces uncontrolled variability in both analytical reproducibility and biological outcomes, rendering compound-specific procurement essential for rigorous research applications.

Uralsaponin B Procurement Evidence Guide: Quantified Differentiation Against Structural Analogs


Glycosidic Linkage Configuration Differentiates Uralsaponin B from Uralsaponin A and Glycyrrhizin

Uralsaponin B differs from the closely related analog uralsaponin A exclusively in the glycosidic linkage configuration of the disaccharide chain. Uralsaponin B contains a β(1→3) linkage between the two glucuronic acid moieties, whereas uralsaponin A contains a β(1→2) linkage [1]. This single linkage difference produces measurable distinctions in physicochemical properties including melting point and optical rotation, while maintaining identical molecular formula (C42H62O16) and nominal molecular weight (822.93 Da). The known reference compound glycyrrhizin also contains a β(1→2) linkage but with a terminal α-D-glucuronopyranosyl residue, further distinguishing it structurally from uralsaponin B [1].

Natural product chemistry Structural elucidation Saponin characterization

Melting Point and Optical Rotation: Quantitative Physicochemical Differentiation from Uralsaponin A

Uralsaponin B exhibits a melting point of 244°C (with decomposition) and a specific optical rotation of αD18 +31.0° (c 0.29, 90% MeOH), whereas uralsaponin A melts at 235°C (decomposition) with an optical rotation of αD18 +42.7° (c 0.45, 90% MeOH) [1]. Glycyrrhizin, the most abundant licorice saponin, has a melting point of 212-217°C (literature value) [2]. The 9°C melting point elevation and 11.7° reduction in specific optical rotation relative to uralsaponin A provide empirically verifiable physicochemical differentiation criteria.

Physicochemical characterization Quality control Compound authentication

HPLC Retention and Baseline Resolution: Chromatographic Differentiation in Multi-Saponin Matrices

Under optimized reversed-phase HPLC conditions (ODS column, CH3CN-3% HOAc (H2O) 47:53 mobile phase, 248 nm detection, gradient increasing flow rate), uralsaponin B (designated S-II) is baseline-resolved from glycyrrhizic acid (S-I) and uralsaponin A (S-III) within a 20-minute total run time [1]. The elution order and retention characteristics are governed by the differential glycosidic linkage configurations of the three saponins [1][2]. This chromatographic resolution enables simultaneous quantitation of all three saponins in licorice root extracts, with the method demonstrating sensitivity, accuracy, and good reproducibility suitable for content determination across multiple Glycyrrhiza species [1].

Analytical method development Quality control Chromatographic separation

Natural Abundance in Licorice: Quantitative Content Relative to Glycyrrhizin

In licorice root derived from Glycyrrhiza uralensis, uralsaponin B is present at substantially lower natural abundance compared to the dominant saponin glycyrrhizin (glycyrrhizic acid) [1]. Quantitative HPLC analysis across multiple Glycyrrhiza species and geographical origins demonstrates that glycyrrhizin constitutes the predominant saponin fraction, while uralsaponin B and uralsaponin A are minor constituents [1][2]. Principal component analysis of 11 licorice batches from Inner Mongolia, Xinjiang, Gansu (China), and Uzbekistan further identified glycyrrhizin and uralsaponin B as having significant influences on licorice quality differentiation, underscoring the value of compound-specific procurement [2].

Phytochemical analysis Natural product sourcing Extract standardization

Uralsaponin B: Validated Application Scenarios for Research Procurement and Industrial Use


Analytical Reference Standard for HPLC Method Development and Quality Control

Uralsaponin B serves as an essential analytical reference standard for developing and validating HPLC methods that simultaneously quantify multiple licorice saponins in botanical extracts, pharmaceutical preparations, and dietary supplements. The validated separation method (CH3CN-3% HOAc 47:53, 248 nm, ODS column) provides baseline resolution of uralsaponin B (S-II) from glycyrrhizic acid (S-I) and uralsaponin A (S-III) within 20 minutes, with demonstrated sensitivity, accuracy, and reproducibility across multiple Glycyrrhiza species [1]. Procurement of purified uralsaponin B enables accurate peak identification, calibration curve construction, and method validation for laboratories engaged in licorice product standardization, pharmacopoeial compliance testing, and phytochemical research [1][2].

Species Authentication Marker for Glycyrrhiza uralensis vs. G. glabra Differentiation

Uralsaponin B exhibits differential distribution patterns between licorice species, making it a valuable chemical marker for botanical authentication. HPLC and LC/MS analysis of 15 bioactive components in Glycyrrhiza species revealed that G. glabra obtained from the Brion Research Institute of Taiwan contained detectable uralsaponin B, whereas G. glabra sourced from commercial herbal shops did not; conversely, G. uralensis was distinguished by the presence of quercetin [1]. These species-specific compositional fingerprints underscore the utility of uralsaponin B as a targeted analyte in chemotaxonomic studies, supply chain verification, and quality assessment of licorice raw materials, particularly when procuring authenticated G. uralensis or G. glabra for research purposes [1].

Structure-Activity Relationship Studies on Oleanane-Type Saponin Glycosylation

The structural distinction of uralsaponin B—characterized by its β(1→3) glycosidic linkage between two glucuronic acid residues compared to the β(1→2) linkage in uralsaponin A and the β(1→2) linkage with terminal α-D-glucuronopyranosyl in glycyrrhizin—establishes this compound as a critical comparator for structure-activity relationship (SAR) investigations of oleanane-type triterpenoid saponins [1]. The identical molecular formula (C42H62O16) and aglycone scaffold across these three compounds, coupled with their distinct glycosidic configurations, provide a controlled system for isolating the contribution of linkage position and stereochemistry to physicochemical properties (melting point, optical rotation, solubility) and potential biological activity [1][2]. Procurement of purified uralsaponin B is therefore warranted for research programs investigating how subtle variations in saponin glycosylation influence membrane interactions, target binding, and pharmacological outcomes [1].

Principal Component Analysis and Chemometric Quality Assessment of Licorice

Principal component analysis (PCA) of triterpenoid saponin content across 11 batches of licorice from Inner Mongolia, Xinjiang, Gansu (China), and Uzbekistan identified glycyrrhizin and uralsaponin B as constituents with significant influences on licorice quality classification [1]. The validated HPLC method simultaneously determined the contents of licorice-saponin M3, 22β-acetoxyl-glycyrrhizin, licorice-saponin G2, glycyrrhizin, and uralsaponin B, demonstrating good linearity (r ≥ 0.9998) and recoveries ranging from 97.7% to 100.5% [1]. This chemometric approach enables objective differentiation of licorice based on geographic origin and species, with uralsaponin B serving as a key variable in the PCA loading matrix. Procurement of authenticated uralsaponin B reference material supports the development of robust chemometric models for quality evaluation, batch-to-batch consistency assessment, and origin verification in both research and industrial quality control settings [1].

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